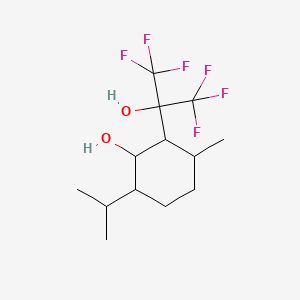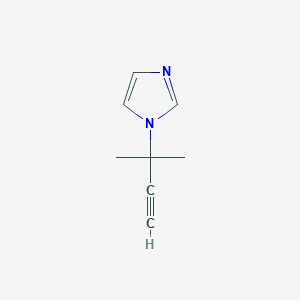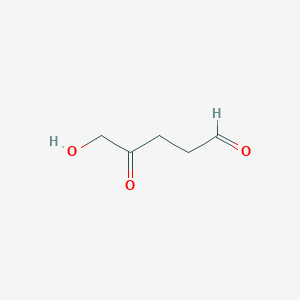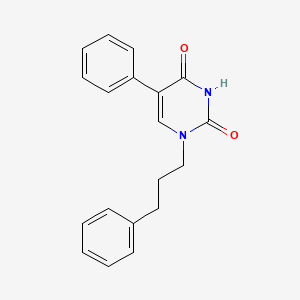![molecular formula C12H13NOS2 B13995145 3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 56676-57-4](/img/structure/B13995145.png)
3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-propan-2-ylphenyl)-2-sulfanylidene-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a sulfanylidene group and a propan-2-ylphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-propan-2-ylphenyl)-2-sulfanylidene-thiazolidin-4-one typically involves the reaction of 4-isopropylbenzaldehyde with thiourea in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol, leading to the formation of the thiazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
化学反応の分析
Types of Reactions
3-(4-propan-2-ylphenyl)-2-sulfanylidene-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against gram-positive and gram-negative bacteria.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: May be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(4-propan-2-ylphenyl)-2-sulfanylidene-thiazolidin-4-one involves its interaction with biological targets such as enzymes or receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
2-thiouracil: A thio analog of uracil with antiviral and antitumor activities.
4-oxo-6-(4-propan-2-ylphenyl)-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: A structurally related compound with similar biological activities.
Uniqueness
3-(4-propan-2-ylphenyl)-2-sulfanylidene-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of the thiazolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
56676-57-4 |
|---|---|
分子式 |
C12H13NOS2 |
分子量 |
251.4 g/mol |
IUPAC名 |
3-(4-propan-2-ylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13NOS2/c1-8(2)9-3-5-10(6-4-9)13-11(14)7-16-12(13)15/h3-6,8H,7H2,1-2H3 |
InChIキー |
FLRUTGSGOXTHSY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)CSC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13995096.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995107.png)

![1''-Benzylspiro[chroman-2,4''-piperidine]](/img/structure/B13995130.png)



![(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone](/img/structure/B13995149.png)
